molecular formula C39H72O5 B053251 1,2-Dioleoyl-rac-glycerol CAS No. 2442-61-7

1,2-Dioleoyl-rac-glycerol

Cat. No.: B053251
CAS No.: 2442-61-7
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1,2-Dioleoyl-rac-glycerol effectively binds the C1 domain to activate conventional protein kinase C forms . It also serves as a substrate for DAG kinases and multisubstrate lipid kinase . These interactions play a crucial role in the regulation of various biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with protein kinase C forms and DAG kinases . By activating these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the C1 domain, which activates conventional protein kinase C forms . As a substrate for DAG kinases and multisubstrate lipid kinase, it can influence enzyme activity and induce changes in gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activation of protein kinase C forms and DAG kinases . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various enzymes and proteins

Subcellular Localization

Given its role in activating protein kinase C forms and serving as a substrate for DAG kinases, it is likely to be found in regions of the cell where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Diacylglycerol acyltransferases from plants like Vernonia and Stokesia are used to catalyze the esterification of glycerol with oleic acid, enhancing the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dioleoyl-rac-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Dioleoylglycerol: Another diacylglycerol with oleic acid at the sn-1 and sn-3 positions.

    1,2-Dilinoleoylglycerol: Contains linoleic acid instead of oleic acid.

    1,2-Dipalmitoylglycerol: Contains palmitic acid instead of oleic acid

Uniqueness: 1,2-Dioleoyl-rac-glycerol is unique due to its specific binding affinity to the C1 domain of protein kinase C, making it a potent activator of this enzyme. Its structural configuration also allows it to serve as a versatile substrate for various lipid kinases, distinguishing it from other diacylglycerols .

Properties

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHUZFNMVJNKX-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892088
Record name 1,2-Glyceryl dioleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2442-61-7
Record name (±)-1,2-Diolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2442-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1,2-dioleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Glyceryl dioleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioleoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dioleoyl-rac-glycerol
Reactant of Route 3
1,2-Dioleoyl-rac-glycerol
Reactant of Route 4
Reactant of Route 4
1,2-Dioleoyl-rac-glycerol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dioleoyl-rac-glycerol
Reactant of Route 6
Reactant of Route 6
1,2-Dioleoyl-rac-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.